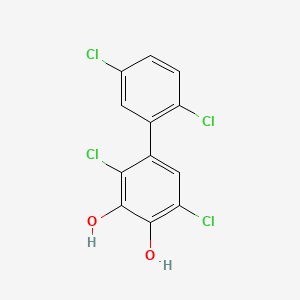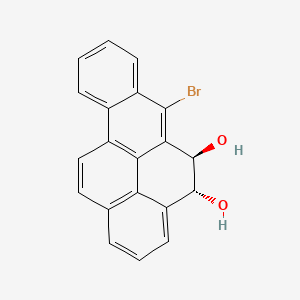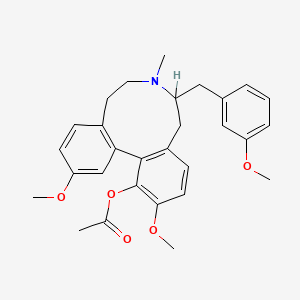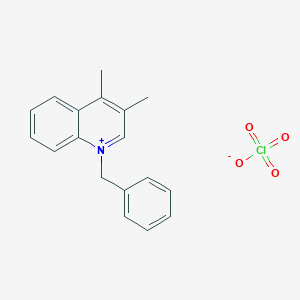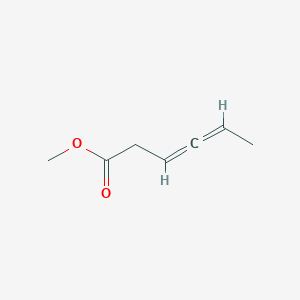![molecular formula C20H15NS B14416149 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline CAS No. 83805-52-1](/img/structure/B14416149.png)
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline is a chemical compound with the molecular formula C20H15NS It belongs to the class of benzoquinolines, which are fused aromatic compounds containing a benzene ring fused to a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenylsulfanyl-2-nitrobenzaldehyde with methylamine can lead to the formation of the desired benzoquinoline derivative through a series of condensation and cyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoquinoline derivatives depending on the reagents used.
科学的研究の応用
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
3-Methylbenzo[F]quinoline: Similar structure but lacks the phenylsulfanyl group.
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline is unique due to the presence of the phenylsulfanyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other benzoquinoline derivatives and potentially useful in specialized applications .
特性
CAS番号 |
83805-52-1 |
|---|---|
分子式 |
C20H15NS |
分子量 |
301.4 g/mol |
IUPAC名 |
1-methyl-3-phenylsulfanylbenzo[f]quinoline |
InChI |
InChI=1S/C20H15NS/c1-14-13-19(22-16-8-3-2-4-9-16)21-18-12-11-15-7-5-6-10-17(15)20(14)18/h2-13H,1H3 |
InChIキー |
NKDWEFNSPDDECM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphane](/img/structure/B14416070.png)
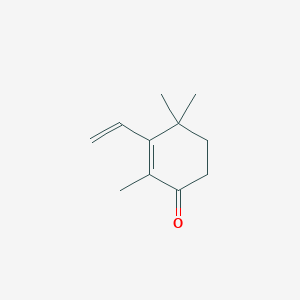
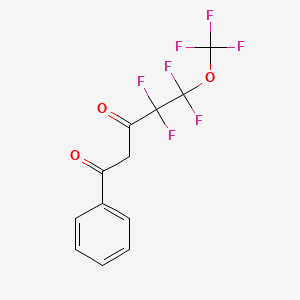


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
